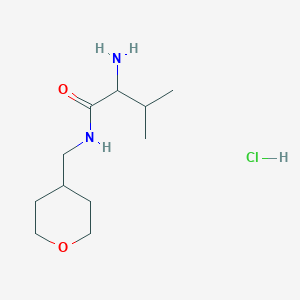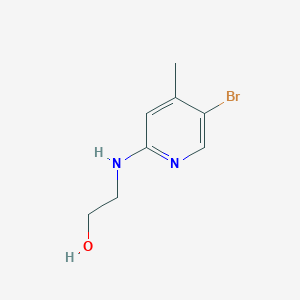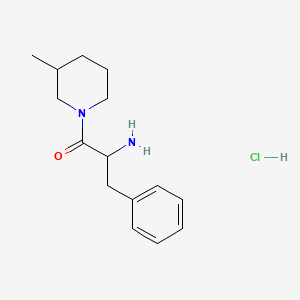
2-Amino-3-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)butanamide hydrochloride
Vue d'ensemble
Description
2-Amino-3-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)butanamide hydrochloride (AM-THPMB-HCl) is a synthetic compound that has been widely studied for its potential applications in medicinal chemistry and pharmacology. It has been used in various laboratory experiments to study its biochemical and physiological effects, as well as its mechanism of action.
Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
Compounds structurally related to 2-Amino-3-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)butanamide hydrochloride have been explored for their synthesis and chemical reactivity. For instance, studies have demonstrated the synthesis of various heterocyclic compounds through reactions involving similar amides and amines. These synthetic pathways often involve cyclization reactions, nucleophilic addition, and the use of catalysts to form new compounds with potential biological activity (Zhou Yawen, 2004).
Biological Activity and Applications
Compounds with similar structures have been evaluated for their biological activities, including antimicrobial, anticancer, and neuroprotective effects. For example, derivatives of 2-amino-3-cyanopyridine, which share functional group similarities with the compound , have been synthesized and assessed for their anticancer properties, demonstrating the potential for such compounds in therapeutic applications (S. Y. Mansour et al., 2021). Additionally, certain amide derivatives have been investigated for their role in neuroprotection, particularly in the context of ischemia-reperfusion injury, highlighting the potential use of such compounds in treating neurological damage (John Kim et al., 2002).
Methodological Advances
Research on structurally similar compounds has also led to methodological advances in synthetic chemistry. Techniques such as one-pot synthesis and the use of environmentally benign catalysts and solvents have been developed to improve the efficiency and sustainability of synthesizing heterocyclic compounds (Tongshou Jin et al., 2004). These methodological advancements are crucial for the development of new pharmaceuticals and materials.
Propriétés
IUPAC Name |
2-amino-3-methyl-N-(oxan-4-ylmethyl)butanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-8(2)10(12)11(14)13-7-9-3-5-15-6-4-9;/h8-10H,3-7,12H2,1-2H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWFXYJFBOISKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC1CCOCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)(methyl)-amino]-1-ethanol](/img/structure/B1525136.png)




![3-[2-(Benzyloxy)ethyl]pyrrolidine](/img/structure/B1525144.png)
![3-{[2-Bromo-4-(sec-butyl)phenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1525146.png)
![2-[3-Amino(ethyl)-4-(methylsulfonyl)anilino]-1-ethanol](/img/structure/B1525147.png)
![4-[Benzyl(ethyl)amino]-3-nitrobenzoic acid](/img/structure/B1525148.png)